molecular formula C16H15ClO3 B1594863 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 299441-96-6

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No. B1594863
M. Wt: 290.74 g/mol
InChI Key: RKDKWRMABXGUPQ-UHFFFAOYSA-N
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Description

“4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical compound with the CAS Number: 299441-96-6 . It has a molecular weight of 290.75 . The IUPAC name for this compound is 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for “4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde” is 1S/C16H15ClO3/c1-2-19-16-9-13 (10-18)5-8-15 (16)20-11-12-3-6-14 (17)7-4-12/h3-10H,2,11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde” is a solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Photocatalytic Oxidation

Research demonstrates the capability of photocatalytic oxidation to convert benzyl alcohol and its derivatives into corresponding aldehydes using TiO2 under visible light, indicating a potential application of similar compounds in green chemistry and sustainable processes (Higashimoto et al., 2009).

Oxyfunctionalization of Benzyl Compounds

A study highlights the oxyfunctionalization of benzyl compounds directed by para-hydroxyl groups, showcasing the use of ambient air as the terminal oxidant. This method points towards the eco-friendly transformation of similar chemical structures into valuable aromatic carbonyl compounds (Jiang et al., 2014).

Catalytic Oxidation

Investigations into the oxidation of organic compounds using ruthenium (III) chloride reveal selective oxidation at aldehydic groups, preserving other functional groups. This selective catalysis could be applied to the oxidation of specific aldehydes, including those structurally related to "4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde" (Tandon et al., 2006).

Synthesis of Schiff Bases

The reaction of aldehydes with amines to produce Schiff bases is a fundamental process in organic chemistry. Such reactions offer pathways to a variety of compounds with potential applications in pharmaceuticals and materials science. The conversion of similar aldehydes into Schiff bases could be instrumental in synthesizing new molecules (Yüksek et al., 2005).

Osmium-Catalyzed Oxidation

A study on the osmium-catalyzed oxidation of primary alcohols to aldehydes underlines the potential of "4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde" in reactions where selective oxidation is crucial. Such reactions are pivotal in synthesizing intermediates for further chemical transformations (Esteruelas et al., 2011).

Safety And Hazards

The safety data sheet for “4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde” is available . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKWRMABXGUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351216
Record name 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

CAS RN

299441-96-6
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299441-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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